molecular formula C9H8N2O2S B1206327 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone CAS No. 96518-97-7

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone

Cat. No.: B1206327
CAS No.: 96518-97-7
M. Wt: 208.24 g/mol
InChI Key: DRBJAKLMKNARRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a thienyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone typically involves the following steps:

    Formation of the Thienyl Ether: The starting material, 5-methyl-3-thiophenol, is reacted with an appropriate halogenated pyrimidinone derivative under basic conditions to form the thienyl ether linkage.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to scale up production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2(1H)-pyrimidinone: Lacks the thienyl ether substituent.

    5-((3-Thienyl)oxy)-2(1H)-pyrimidinone: Similar structure but without the methyl group on the thienyl ring.

    5-((5-Methyl-2-thienyl)oxy)-2(1H)-pyrimidinone: Similar structure but with a different position of the substituent on the thienyl ring.

Uniqueness

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone is unique due to the specific positioning of the thienyl ether substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-(5-methylthiophen-3-yl)oxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-2-7(5-14-6)13-8-3-10-9(12)11-4-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJAKLMKNARRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)OC2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242301
Record name 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96518-97-7
Record name 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096518977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.